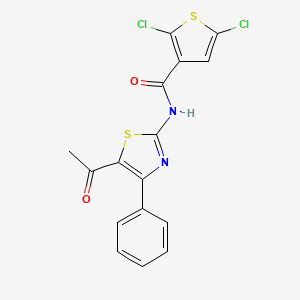

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide

Descripción

“N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide” is a heterocyclic compound featuring a 1,3-thiazole core substituted with an acetyl group at position 5, a phenyl group at position 4, and a 2,5-dichlorothiophene-3-carboxamide moiety at position 2.

The compound’s dichlorothiophene carboxamide group introduces electron-withdrawing chlorine atoms, which may enhance electrophilicity and influence binding interactions with biological targets. The acetyl and phenyl substituents on the thiazole ring could further modulate solubility, steric bulk, and π-π stacking capabilities, making it a candidate for anticancer or enzyme-inhibitory applications.

Propiedades

IUPAC Name |

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10Cl2N2O2S2/c1-8(21)13-12(9-5-3-2-4-6-9)19-16(24-13)20-15(22)10-7-11(17)23-14(10)18/h2-7H,1H3,(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHYWNULUOWWQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N=C(S1)NC(=O)C2=C(SC(=C2)Cl)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10Cl2N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide typically involves multi-step reactions. One common method starts with the preparation of the thiazole ring, followed by the introduction of the acetyl and phenyl groups. The thiophene ring is then synthesized separately and chlorinated to introduce the dichloro substituents. Finally, the two rings are coupled together under specific reaction conditions to form the target compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .

Análisis De Reacciones Químicas

Types of Reactions

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce a variety of functional groups, such as alkyl, aryl, or halogen substituents .

Aplicaciones Científicas De Investigación

Structural Characteristics

The compound features a unique combination of a thiazole ring and a thiophene ring, which contribute to its diverse properties. Key structural elements include:

- Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.

- Thiophene Ring : A five-membered ring composed of sulfur.

- Acetyl Group : Enhances solubility and reactivity.

- Dichloro Substituents : Present at positions 2 and 5 of the thiophene ring, potentially increasing biological activity through enhanced reactivity.

Chemistry

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the introduction of various functional groups through chemical reactions such as oxidation and substitution.

Biology

The compound is investigated for its potential biological activities, particularly:

- Antimicrobial Activity : Exhibits significant inhibition against both Gram-positive and Gram-negative bacteria. Related compounds have shown effective antibacterial properties, making this compound a candidate for further exploration in antimicrobial research.

| Compound | Notable Activities |

|---|---|

| This compound | Antimicrobial activity against multiple strains |

| N-(4-(4-(methylsulfonyl)phenyl)-5-phenylthiazol-2-yl)benzenesulfonamide | Potent antibacterial activity |

Medicine

Due to its ability to interact with various biological targets, this compound is explored as a potential drug candidate. Its mechanism of action may involve:

- Enzyme Inhibition : The thiazole moiety may modulate enzyme activities relevant to disease processes.

Case Study: Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. In vitro assays demonstrated significant growth inhibition in cancer cell lines, suggesting its potential as an anticancer agent.

Mecanismo De Acción

The mechanism of action of N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole and thiophene rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparación Con Compuestos Similares

Table 1: Comparison of Thiazole-Carboxamide Derivatives

Thiazole-Carbamate Analogs

Thiazolylmethylcarbamate analogs (e.g., compounds x, y, z in ) diverge significantly by replacing the carboxamide with a carbamate group and incorporating hydroperoxypropan or methylureido moieties (Table 2) . Notable distinctions include:

Table 2: Thiazole-Carbamate vs. Carboxamide Derivatives

Structural and Electronic Effects

- Steric Effects : The acetyl and phenyl groups on the thiazole ring introduce steric bulk, which may hinder binding to flat hydrophobic pockets but favor interactions with deeper catalytic sites.

Actividad Biológica

N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound features a unique structural combination of thiazole and thiophene moieties, which contribute to its diverse biological effects.

Structural Characteristics

The compound's structure includes:

- Thiazole Ring : A five-membered heterocyclic ring containing sulfur and nitrogen.

- Thiophene Ring : A five-membered ring containing sulfur.

- Acetyl Group : Enhances the compound's solubility and reactivity.

- Dichloro Substituents : Present at positions 2 and 5 of the thiophene ring, potentially increasing biological activity through enhanced reactivity.

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The thiazole moiety may interact with specific enzymes, modulating their activity.

- Cellular Disruption : The compound may disrupt cellular processes through its interaction with biomolecular targets, leading to apoptosis in cancer cells.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Related compounds have demonstrated effective inhibition against both Gram-positive and Gram-negative bacteria. The mechanism often involves:

- Inhibition of bacterial cell wall synthesis.

- Disruption of membrane integrity.

Anticancer Activity

Several studies have evaluated the anticancer potential of this compound against various cancer cell lines:

- MCF7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC50 value indicating potency comparable to standard chemotherapeutics.

- A549 (Lung Cancer) : Showed promising results in inhibiting cell proliferation.

Case Studies and Research Findings

Recent studies have provided insights into the efficacy of this compound:

| Study Reference | Cell Line | IC50 Value (µM) | Notable Findings |

|---|---|---|---|

| MCF7 | 12.5 | Significant cytotoxicity observed. | |

| A549 | 8.0 | Comparable efficacy to cisplatin. | |

| NIH3T3 | >100 | Selectivity for cancer cells confirmed. |

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

| Compound Name | Structural Features | Biological Activities |

|---|---|---|

| 2,5-dichloro-N-(4-methylthiazol-2-yl)benzamide | Thiazole ring with methyl substitution | Antimicrobial activity against E. coli |

| N-(4-(4-methylsulfonyl)phenyl)-1,3-thiazol-2-amide | Sulfonamide group included | Potent antibacterial against multiple strains |

| N-(5-acetylthiazol-2-yloxy)benzamide | Ether linkage instead of amide | Altered solubility; different reactivity |

Q & A

Basic: What is the standard synthetic pathway for N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-2,5-dichlorothiophene-3-carboxamide, and how is its structure confirmed?

Methodological Answer:

The compound is synthesized via a multi-step route involving cyclization and coupling reactions. For example, thiazole ring formation can be achieved by reacting 5-acetyl-4-phenyl-1,3-thiazol-2-amine with 2,5-dichlorothiophene-3-carbonyl chloride in a polar aprotic solvent (e.g., DMF) under reflux, followed by iodine-mediated cyclization . Structure confirmation relies on ¹H/¹³C NMR to verify substituent positions, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography (if crystalline) for absolute configuration determination .

Basic: What initial biological screening assays are recommended for this compound?

Methodological Answer:

Prioritize assays aligned with structural analogs of thiazole and thiophene derivatives. For instance:

- Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria and fungi.

- Anticancer potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Kinase or protease inhibition assays, given the thiazole moiety’s role in ATP-binding pocket interactions .

Basic: How can researchers optimize reaction yields during synthesis?

Methodological Answer:

Employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent ratio, catalyst loading). For example, a central composite design can identify optimal conditions for cyclization efficiency. Statistical tools like ANOVA help isolate critical factors (e.g., iodine concentration in DMF significantly impacts cyclization yield) .

Advanced: How to resolve contradictions in biological activity data across different studies?

Methodological Answer:

Discrepancies may arise from impurities, assay conditions, or cellular context. Mitigate via:

- Purity validation : Use HPLC (>95% purity) to exclude side products.

- Dose-response curves : Confirm activity across multiple concentrations.

- Computational docking : Compare binding affinities to target proteins (e.g., using AutoDock Vina) to rationalize variability .

Advanced: What computational strategies predict the compound’s reactivity and stability?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate reaction pathways for intermediates (e.g., transition states during cyclization).

- Molecular Dynamics (MD) : Simulate solvent effects on stability.

- Reaction Path Search : Tools like GRRM (Global Reaction Route Mapping) identify low-energy pathways, reducing trial-and-error experimentation .

Advanced: How to address poor aqueous solubility for in vivo studies?

Methodological Answer:

- Co-solvent systems : Use PEG-400 or cyclodextrins for formulation.

- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance solubility.

- Nanoparticle encapsulation : Lipid-based carriers improve bioavailability .

Advanced: What experimental designs validate the compound’s stability under physiological conditions?

Methodological Answer:

- Forced degradation studies : Expose to heat (40–60°C), light (ICH Q1B), and pH extremes (1–13). Monitor degradation via LC-MS.

- Long-term stability : Store at 25°C/60% RH and analyze monthly for 12 months.

- Metabolic stability : Use liver microsomes to assess CYP450-mediated breakdown .

Advanced: How can structure-activity relationship (SAR) studies guide derivative design?

Methodological Answer:

- Substituent variation : Replace dichloro groups with fluorinated analogs to modulate lipophilicity.

- Scaffold hopping : Replace thiophene with pyridine for altered π-π stacking.

- Pharmacophore mapping : Identify critical hydrogen-bonding motifs using Schrödinger’s Phase .

Advanced: What scalable separation techniques purify the compound efficiently?

Methodological Answer:

- High-performance liquid chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients.

- Membrane filtration : Tangential flow filtration (TFF) for large-scale desalting.

- Crystallization optimization : Screen solvents (e.g., ethyl acetate/hexane) to improve yield .

Advanced: How to integrate machine learning (ML) for reaction condition prediction?

Methodological Answer:

- Dataset curation : Compile historical reaction data (yield, solvent, catalyst).

- Feature selection : Include descriptors like solvent polarity and catalyst electronegativity.

- Model training : Use Random Forest or neural networks to predict optimal conditions. Validate with cross-reaction benchmarks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.